molecular formula C15H12Cl2O4S B14182961 2-(2,5-Dichlorophenyl)-2-oxoethyl 4-methylbenzene-1-sulfonate CAS No. 851707-81-8

2-(2,5-Dichlorophenyl)-2-oxoethyl 4-methylbenzene-1-sulfonate

Katalognummer: B14182961
CAS-Nummer: 851707-81-8
Molekulargewicht: 359.2 g/mol
InChI-Schlüssel: RPPLDXVXSIMFBK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2,5-Dichlorophenyl)-2-oxoethyl 4-methylbenzene-1-sulfonate is an organic compound that belongs to the class of sulfonates It is characterized by the presence of a 2,5-dichlorophenyl group, an oxoethyl group, and a 4-methylbenzene-1-sulfonate group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-Dichlorophenyl)-2-oxoethyl 4-methylbenzene-1-sulfonate typically involves the reaction of 2,5-dichlorobenzoyl chloride with 4-methylbenzenesulfonic acid in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:

2,5-Dichlorobenzoyl chloride+4-Methylbenzenesulfonic acidPyridine2-(2,5-Dichlorophenyl)-2-oxoethyl 4-methylbenzene-1-sulfonate+HCl\text{2,5-Dichlorobenzoyl chloride} + \text{4-Methylbenzenesulfonic acid} \xrightarrow{\text{Pyridine}} \text{this compound} + \text{HCl} 2,5-Dichlorobenzoyl chloride+4-Methylbenzenesulfonic acidPyridine​2-(2,5-Dichlorophenyl)-2-oxoethyl 4-methylbenzene-1-sulfonate+HCl

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help maintain precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, to optimize yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

2-(2,5-Dichlorophenyl)-2-oxoethyl 4-methylbenzene-1-sulfonate can undergo various chemical reactions, including:

    Nucleophilic substitution: The sulfonate group can be displaced by nucleophiles such as amines or alcohols.

    Reduction: The oxo group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.

    Oxidation: The methyl group on the benzene ring can be oxidized to a carboxyl group using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as amines or alcohols, typically under basic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products Formed

    Nucleophilic substitution: Corresponding amides or esters.

    Reduction: 2-(2,5-Dichlorophenyl)-2-hydroxyethyl 4-methylbenzene-1-sulfonate.

    Oxidation: 2-(2,5-Dichlorophenyl)-2-oxoethyl 4-carboxybenzene-1-sulfonate.

Wissenschaftliche Forschungsanwendungen

2-(2,5-Dichlorophenyl)-2-oxoethyl 4-methylbenzene-1-sulfonate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-(2,5-Dichlorophenyl)-2-oxoethyl 4-methylbenzene-1-sulfonate involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. The exact pathways and molecular targets can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-(2,4-Dichlorophenyl)-2-oxoethyl 4-methylbenzene-1-sulfonate: Similar structure but with chlorine atoms at different positions.

    2-(2,5-Dichlorophenyl)-2-oxoethyl 4-ethylbenzene-1-sulfonate: Similar structure but with an ethyl group instead of a methyl group on the benzene ring.

Uniqueness

2-(2,5-Dichlorophenyl)-2-oxoethyl 4-methylbenzene-1-sulfonate is unique due to the specific positioning of the chlorine atoms and the presence of the oxoethyl and sulfonate groups

Eigenschaften

CAS-Nummer

851707-81-8

Molekularformel

C15H12Cl2O4S

Molekulargewicht

359.2 g/mol

IUPAC-Name

[2-(2,5-dichlorophenyl)-2-oxoethyl] 4-methylbenzenesulfonate

InChI

InChI=1S/C15H12Cl2O4S/c1-10-2-5-12(6-3-10)22(19,20)21-9-15(18)13-8-11(16)4-7-14(13)17/h2-8H,9H2,1H3

InChI-Schlüssel

RPPLDXVXSIMFBK-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCC(=O)C2=C(C=CC(=C2)Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.